REACTION_CXSMILES
|
O=[C:2]([C:8]1[CH:20]=[CH:19][C:11]2[O:12][C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=3[C:10]=2[CH:9]=1)[CH2:3][CH2:4][C:5]([OH:7])=[O:6].[OH2:21].O.O.C([O-])(=O)C.[Na+].Cl.[NH2:30]O>CO.O>[CH:9]1[C:10]2[C:14]3[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=3[O:12][C:11]=2[CH:19]=[CH:20][C:8]=1[C:2](=[N:30][OH:21])[CH2:3][CH2:4][C:5]([OH:7])=[O:6] |f:1.2.3.4.5,6.7|
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Name
|
|
Quantity
|
75.5 g
|
Type
|
reactant
|
Smiles
|
O=C(CCC(=O)O)C1=CC2=C(OC3=C2C=CC=C3)C=C1
|
Name
|
|
Quantity
|
114.9 g
|
Type
|
reactant
|
Smiles
|
O.O.O.C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
38.9 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3.5 hours
|
Duration
|
3.5 h
|
Type
|
CONCENTRATION
|
Details
|
then concentrated
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
This solid was washed with water
|
Type
|
CUSTOM
|
Details
|
then dried in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the crude title compound (71.32 g, 89.6% of theory)
|
Type
|
CUSTOM
|
Details
|
This solid was recrystallized from ethyl acetate
|
Type
|
WASH
|
Details
|
washed with hexane
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C1=C(C=CC=2OC3=C(C21)C=CC=C3)C(CCC(=O)O)=NO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53.04 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 66.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |